(2E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-N~1~-(3,5-DICHLOROPHENYL)-3-(2-ETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and an ethoxyphenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(3,5-DICHLOROPHENYL)-3-(2-ETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile in the presence of a base.
Introduction of the Dichlorophenyl Group: This step involves the reaction of the intermediate with a dichlorophenyl halide under suitable conditions.
Attachment of the Ethoxyphenyl Group: The final step involves the reaction of the intermediate with an ethoxyphenyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-(3,5-DICHLOROPHENYL)-3-(2-ETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-(3,5-DICHLOROPHENYL)-3-(2-ETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. If used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-CYANO-N~1~-(3,5-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE
- (E)-2-CYANO-N~1~-(3,5-DICHLOROPHENYL)-3-(2-HYDROXYPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-2-CYANO-N~1~-(3,5-DICHLOROPHENYL)-3-(2-ETHOXYPHENYL)-2-PROPENAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Properties
Molecular Formula |
C18H14Cl2N2O2 |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-2-24-17-6-4-3-5-12(17)7-13(11-21)18(23)22-16-9-14(19)8-15(20)10-16/h3-10H,2H2,1H3,(H,22,23)/b13-7+ |
InChI Key |
HYWYWNUOPDLFFS-NTUHNPAUSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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